![molecular formula C14H18N2O4 B11765239 N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide is a chemical compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to an oxalamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide typically involves the reaction of benzo[d][1,3]dioxol-5-ylmethanol with diethyl oxalate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the oxalamide group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzo[d][1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The oxalamide group may also play a role in binding to biological macromolecules, influencing their function . Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Similar structure but with a methylaniline group instead of an oxalamide group.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Contains a benzo[d][1,3]dioxole moiety but with different functional groups.
Uniqueness
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide is unique due to its specific combination of the benzo[d][1,3]dioxole and oxalamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyloxamide |
InChI |
InChI=1S/C14H18N2O4/c1-3-16(4-2)14(18)13(17)15-8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,3-4,8-9H2,1-2H3,(H,15,17) |
Clave InChI |
QYFVWZLFPGNABM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


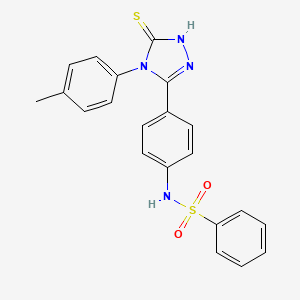
![7-Bromo-4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765159.png)
![(1S,4S)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11765171.png)
![[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate](/img/structure/B11765178.png)


![3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11765201.png)
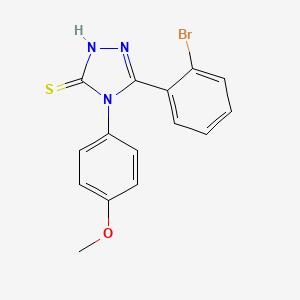
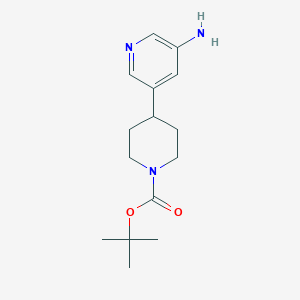
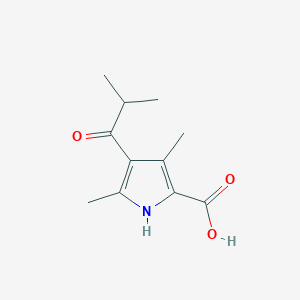
![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine](/img/structure/B11765225.png)

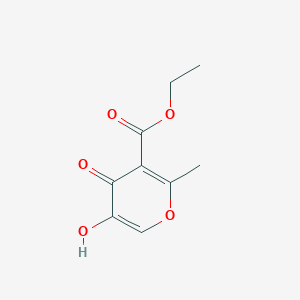
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
